Butyl vs. Propyl Potency in PC3 Cells
In a head-to-head MTT assay evaluation, the n-butyl analog 3d (4-butylsulfanylquinazoline) exhibited an IC50 of 8.1 μM against PC3 prostate cancer cells, while the n-propyl analog 3c (4-propylthioquinazoline) showed a substantially lower IC50 of 1.8 μM under identical conditions [1]. This 4.5-fold difference in potency arises solely from the difference in alkyl chain length (butyl vs. propyl) at the 4-thioether position, with the n-propyl substituent conferring the optimal antiproliferative activity within the evaluated series [1].
| Evidence Dimension | Antiproliferative activity (IC50) against PC3 prostate cancer cells |
|---|---|
| Target Compound Data | 8.1 μM (compound 3d, n-butyl) |
| Comparator Or Baseline | 1.8 μM (compound 3c, n-propyl) |
| Quantified Difference | 4.5-fold higher IC50 (lower potency) for target compound |
| Conditions | In vitro MTT assay; PC3 human prostate cancer cell line |
Why This Matters
This quantifies the potency penalty incurred by extending the alkyl chain from propyl to butyl, establishing 4-butylsulfanylquinazoline as the essential comparator for mapping SAR inflection points and for validating computational models of chain-length effects.
- [1] Yang S, Li Z, Jin L, et al. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorg Med Chem Lett. 2007;17(8):2193-2196. View Source
